

# physical and chemical properties of 5-Fluoronicotinonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **5-Fluoronicotinonitrile**

Cat. No.: **B1322411**

[Get Quote](#)

## An In-depth Technical Guide to 5-Fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Fluoronicotinonitrile**, also known as 3-Cyano-5-fluoropyridine, is a fluorinated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its strategic importance is particularly noted in the pharmaceutical industry, where the incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of **5-Fluoronicotinonitrile**, detailed experimental protocols for its synthesis, and its application in the synthesis of pharmaceutically active compounds.

## Core Physical and Chemical Properties

The fundamental physical and chemical properties of **5-Fluoronicotinonitrile** are summarized in the table below, providing a quick reference for laboratory use.

| Property          | Value                                                                                 | Reference(s)        |
|-------------------|---------------------------------------------------------------------------------------|---------------------|
| CAS Number        | 696-42-4                                                                              | <a href="#">[1]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> FN <sub>2</sub>                                         | <a href="#">[1]</a> |
| Molecular Weight  | 122.10 g/mol                                                                          | <a href="#">[1]</a> |
| Appearance        | White to yellow solid                                                                 | <a href="#">[1]</a> |
| Melting Point     | 50-54 °C                                                                              | <a href="#">[1]</a> |
| Boiling Point     | 182.2 ± 20.0 °C (Predicted)                                                           | <a href="#">[1]</a> |
| Density           | 1.24 ± 0.1 g/cm <sup>3</sup> (Predicted)                                              | <a href="#">[1]</a> |
| Storage           | Under inert gas (nitrogen or Argon) at 2-8°C                                          | <a href="#">[1]</a> |
| Synonyms          | 3-Cyano-5-fluoropyridine, 5-Fluoropyridine-3-carbonitrile, Nicotinonitrile, 5-fluoro- | <a href="#">[1]</a> |

## Experimental Protocols

A common and effective method for the synthesis of **5-Fluoronicotinonitrile** is via a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, starting from 5-Aminonicotinonitrile. This involves the diazotization of the amino group followed by fluorination.

## Synthesis of 5-Fluoronicotinonitrile via Balz-Schiemann Reaction

This protocol outlines the conversion of 5-Aminonicotinonitrile to **5-Fluoronicotinonitrile**.

Materials:

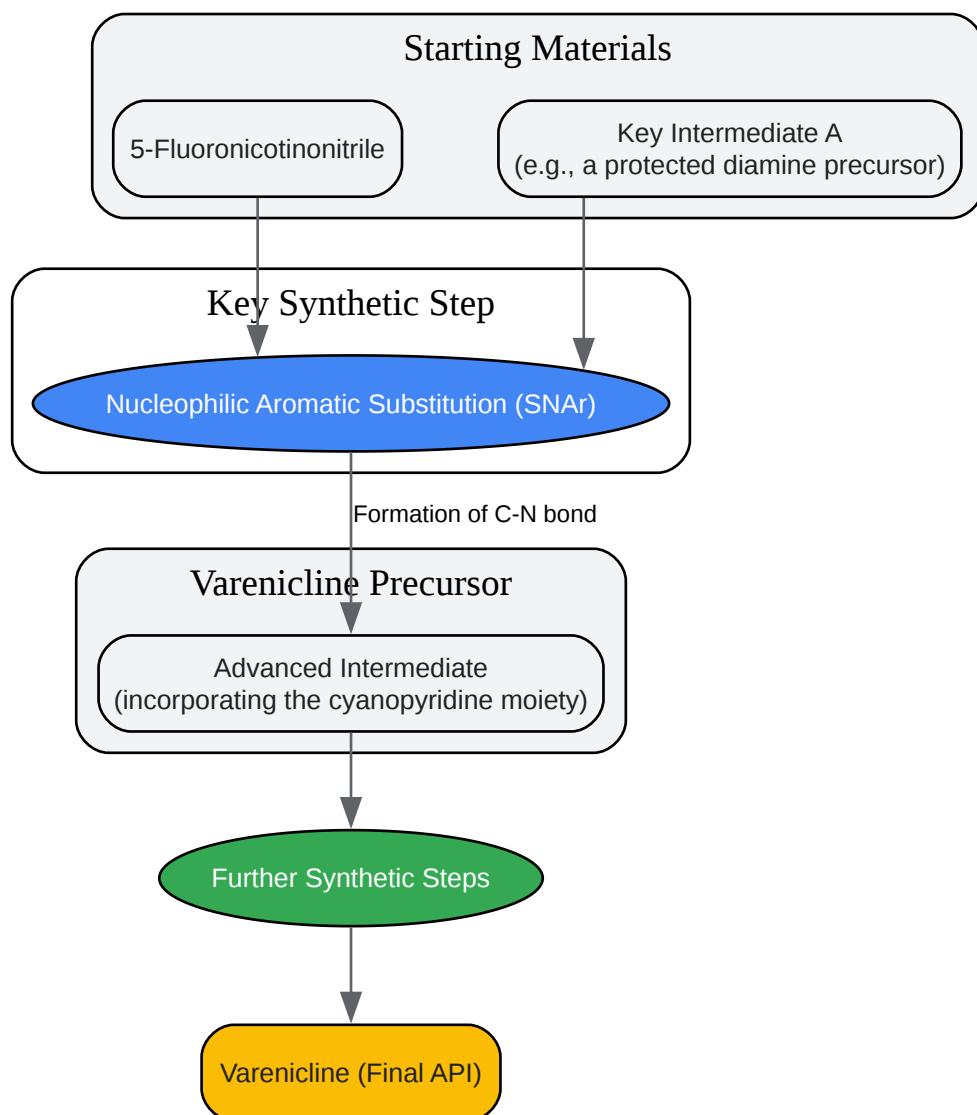
- 5-Aminonicotinonitrile
- 42% Aqueous solution of Tetrafluoroboric acid (HBF<sub>4</sub>)
- Sodium nitrite (NaNO<sub>2</sub>)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Calcium Hydride ( $\text{CaH}_2$ )
- Ice

Procedure:

- Formation of the Diazonium Salt:
  - In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge a 42% aqueous solution of  $\text{HBF}_4$ .
  - Add 5-Aminonicotinonitrile to the  $\text{HBF}_4$  solution. The mixture may be gently warmed to approximately 40 °C to facilitate dissolution.
  - Cool the resulting solution to between 0 °C and 5 °C using an ice-water bath, which should cause the precipitation of fine crystals of the corresponding ammonium tetrafluoroborate salt.
  - Slowly add solid sodium nitrite in portions to this suspension while maintaining the temperature between 0 °C and 10 °C. The rate of addition should be carefully controlled to manage the exothermic reaction.
  - After the complete addition of sodium nitrite, continue to stir the reaction mixture for an additional 30 minutes at the same temperature to ensure the completion of the diazotization.
- Thermal Decomposition and Fluorination:
  - The resulting diazonium tetrafluoroborate salt is then decomposed by gentle heating. This step should be performed with caution as it involves the evolution of nitrogen gas.
  - The decomposition leads to the formation of **5-Fluoronicotinonitrile**.
- Work-up and Purification:

- After the decomposition is complete, neutralize the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). This step should be performed carefully due to vigorous  $\text{CO}_2$  evolution.
- Extract the aqueous layer with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Combine the organic layers and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Filter to remove the drying agent. For rigorous drying, the solution can be treated with a small amount of crushed calcium hydride ( $\text{CaH}_2$ ) overnight.
- Remove the solvent by distillation to yield the crude **5-Fluoronicotinonitrile**.
- The product can be further purified by silica gel chromatography if necessary.


This protocol is a general guideline based on the principles of the Balz-Schiemann reaction for the synthesis of aryl fluorides from anilines.[\[2\]](#)[\[3\]](#)[\[4\]](#)

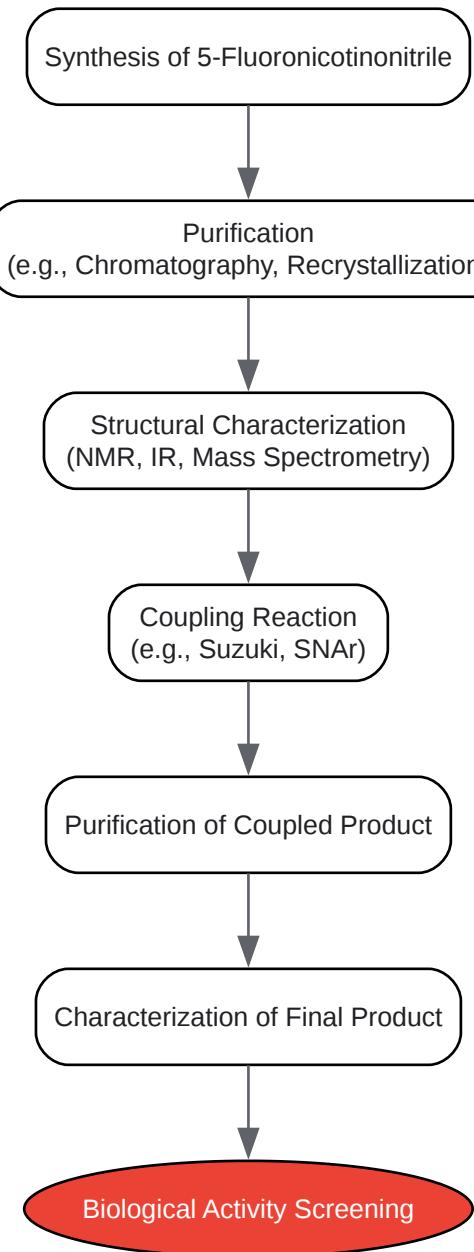
## Role in Pharmaceutical Synthesis

**5-Fluoronicotinonitrile** is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Varenicline, a prescription medication used for smoking cessation.[\[5\]](#)

## Synthetic Workflow: Role of **5-Fluoronicotinonitrile** in Varenicline Synthesis

The following diagram illustrates the pivotal step where **5-Fluoronicotinonitrile** is incorporated to form a key intermediate in the synthesis of Varenicline.




[Click to download full resolution via product page](#)

Caption: Synthetic utility of **5-Fluoronicotinonitrile** in the Varenicline synthesis pathway.

In this synthetic scheme, the fluorine atom on the pyridine ring of **5-Fluoronicotinonitrile** acts as a good leaving group in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the coupling of the 5-cyanopyridyl moiety to a suitable precursor of Varenicline, forming a crucial carbon-nitrogen bond and constructing the core structure of the final drug molecule. The nitrile group can then be involved in subsequent chemical transformations to complete the synthesis of the pyrazino[2,3-h][2]benzazepine ring system of Varenicline.<sup>[5]</sup>

## Logical Flow of Synthesis and Analysis

The general workflow for synthesizing and characterizing a new compound derived from **5-Fluoronicotinonitrile** is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to biological evaluation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [senshu-u.repo.nii.ac.jp](http://senshu-u.repo.nii.ac.jp) [senshu-u.repo.nii.ac.jp]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. [newdrugapprovals.org](http://newdrugapprovals.org) [newdrugapprovals.org]
- To cite this document: BenchChem. [physical and chemical properties of 5-Fluoronicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322411#physical-and-chemical-properties-of-5-fluoronicotinonitrile>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)